molecular formula C11H10ClN3OS2 B490755 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 333459-59-9

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B490755
CAS No.: 333459-59-9
M. Wt: 299.8g/mol
InChI Key: BVUSWUOQBXRTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorobenzyl group and an acetamide group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether linkage between the chlorobenzyl group and the thiadiazole ring. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUSWUOQBXRTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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